8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-)
Description
Systematic Nomenclature and Structural Identity
The systematic chemical name 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) describes a complex modified nucleotide with multiple functional groups that confer unique properties for biochemical applications. The compound possesses the PubChem Compound Identifier 3083331 and exhibits a molecular formula of C₁₆H₁₃N₁₁O₁₃P⁻ with a molecular weight of 598.3 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is [(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',2',4'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d]dioxole-2,5'-cyclohexa-1,3-diene]-6-yl]methyl hydrogen phosphate.
The structural architecture of this compound incorporates several distinct molecular components that contribute to its functional properties. The adenine base system features an azido substitution at the 8-position, which provides photochemical reactivity under ultraviolet irradiation conditions. The ribose sugar moiety contains a characteristic trinitrophenyl modification at the 2' and 3' hydroxyl positions, forming a stable Meisenheimer complex structure that imparts distinctive spectroscopic properties. The 5'-phosphate group remains unmodified, preserving the essential binding characteristics required for interaction with adenosine triphosphate-dependent proteins.
The compound exists in several synonymous forms within chemical databases, including 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), 2',3'-O-(2,4,6-Trinitrophenyl)-8-azido-adenosine monophosphate, and 5'-Adenylic acid, 8-azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-, ion(1-). These naming variations reflect different approaches to describing the same molecular entity while maintaining chemical accuracy and specificity.
Table 1: Molecular Properties of 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-)
| Property | Value | Reference |
|---|---|---|
| PubChem CID | 3083331 | |
| Molecular Formula | C₁₆H₁₃N₁₁O₁₃P⁻ | |
| Molecular Weight | 598.3 g/mol | |
| CAS Registry Number | 141096-03-9 | |
| Creation Date | August 9, 2005 | |
| Last Modification | May 18, 2025 |
Historical Development of Trinitrophenyl-Modified Nucleotide Analogs
The development of trinitrophenyl-modified nucleotide analogs represents a significant milestone in the evolution of biochemical research tools, with origins tracing back to the pioneering work conducted in the 1960s and 1970s. The trinitrophenyl fluorophore was first synthesized in 1964 by Azegami and Iwai, establishing the foundation for subsequent applications in nucleotide modification. This initial breakthrough provided researchers with a novel approach to creating fluorescent nucleotide derivatives that could serve as sensitive probes for studying protein-nucleotide interactions.
The structural confirmation of trinitrophenyl-adenosine triphosphate derivatives was achieved in 1975 through the comprehensive work of Hiratsuka, who employed infrared spectral analysis and nuclear magnetic resonance techniques to definitively characterize these modified nucleotides. This seminal research established the chemical basis for understanding how trinitrophenyl modifications affect nucleotide structure and function, paving the way for widespread adoption of these compounds in biochemical research applications.
The first documented biological application of trinitrophenyl-adenosine triphosphate occurred in 1973 when Hiratsuka and Uchida investigated its interaction with the meromyosin heavy-chain protein. This groundbreaking study demonstrated that trinitrophenyl-modified nucleotides could effectively mimic natural adenosine triphosphate binding while providing enhanced spectroscopic properties for monitoring protein-nucleotide interactions. The research revealed that trinitrophenyl-adenosine triphosphate absorbance exhibited sensitivity to changes in pH, with absorbance increasing as pH increased, thereby establishing the environmental sensitivity that makes these compounds valuable as molecular probes.
Subsequent research in 1975 further demonstrated that increasing solvent polarity causes the wavelength of the absorption peak to increase, revealing the sophisticated environmental responsiveness of trinitrophenyl-modified nucleotides. These early studies established the fundamental principles underlying the use of trinitrophenyl nucleotides as fluorescent probes, showing that changes in the molecular environment surrounding the trinitrophenyl moiety result in measurable alterations in absorption and fluorescence spectra.
The development of azido-containing trinitrophenyl nucleotides, including 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-), represents a more recent advancement that combines the spectroscopic advantages of trinitrophenyl modifications with the photochemical reactivity of azido groups. This dual functionality enables researchers to perform both fluorescence-based binding studies and photo-affinity labeling experiments using the same molecular probe, significantly expanding the experimental possibilities for investigating protein-nucleotide interactions.
Role in Adenosine Triphosphate-Binding Protein Research
8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) serves as a powerful research tool for investigating the complex interactions between proteins and adenosine triphosphate-containing nucleotides. The compound exhibits remarkable binding affinity for adenosine triphosphate-dependent proteins, with dissociation constants typically ranging from 0.04 to 0.4 micromolar, representing significantly higher affinity than natural adenosine triphosphate itself. This enhanced binding affinity arises from additional hydrophobic interactions between the trinitrophenyl moiety and amino acid residues within protein binding sites, providing more stable protein-nucleotide complexes for experimental analysis.
The fluorescent properties of this compound make it particularly valuable for real-time monitoring of protein-nucleotide interactions. When bound to adenosine triphosphate-binding proteins, the compound exhibits substantial fluorescence enhancement, often accompanied by characteristic blue shifts in emission wavelength. These spectroscopic changes provide sensitive indicators of binding events and conformational changes within protein structures, enabling researchers to quantify binding kinetics and thermodynamic parameters with high precision.
Photo-affinity labeling capabilities represent another crucial application of 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) in protein research. Upon ultraviolet irradiation, the azido group undergoes photochemical activation, forming highly reactive nitrene intermediates that can form covalent bonds with nearby amino acid residues. This property enables researchers to identify specific amino acids involved in nucleotide binding and to map the precise location of adenosine triphosphate binding sites within protein structures. The efficiency of photo-labeling can reach up to 80% of available binding sites under optimal conditions, providing excellent yield for subsequent protein analysis.
Table 2: Binding Characteristics of Trinitrophenyl-Modified Nucleotides with Representative Proteins
The compound demonstrates particular utility in studying calcium adenosine triphosphatase, where it exhibits the phenomenon of "superfluorescence" during enzyme turnover cycles. This dramatic increase in fluorescence intensity occurs specifically during certain reaction intermediates, providing insights into the conformational changes that accompany adenosine triphosphate hydrolysis and calcium transport processes. The superfluorescence property enables researchers to monitor enzyme activity in real-time and to investigate the temporal sequence of conformational changes during enzymatic catalysis.
Crystal structure studies have revealed that trinitrophenyl-modified nucleotides bind to protein active sites in orientations that differ significantly from natural adenosine triphosphate. The trinitrophenyl ring system typically forms stacking interactions with aromatic amino acid residues, particularly phenylalanine, while the adenine base becomes sandwiched between positively charged arginine residues. These structural insights explain the enhanced binding affinity of trinitrophenyl nucleotides and provide guidance for interpreting experimental results obtained using these modified compounds.
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-amino-8-azidopurin-9-yl)-1',2',4'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,5'-cyclohexa-1,3-diene]-6-yl]methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N11O13P/c17-12-9-13(20-4-19-12)24(15(21-9)22-23-18)14-11-10(7(38-14)3-37-41(34,35)36)39-16(40-11)2-6(26(30)31)5(25(28)29)1-8(16)27(32)33/h1,4,7,10-11,14H,2-3H2,(H2,17,19,20)(H2,34,35,36)/p-1/t7-,10-,11-,14-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVSLKONRLTSR-DXXSKVHTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C=C(C12OC3C(OC(C3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(C=C(C12O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C5=NC=NC(=C5N=C4N=[N+]=[N-])N)COP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N11O13P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930986 | |
| Record name | 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141096-03-9 | |
| Record name | 2',3'-O-(2,4,6-Trinitrophenyl)-8-azido-amp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141096039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azido-9-[5-O-(hydroxyphosphinato)-2,3-O-(2,4,5-trinitrocyclohexa-2,4-diene-1,1-diyl)pentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview of 8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic Acid Ion(1-)
8-Azido-2',3'-O-(2,4,6-trinitro-2,4-cyclohexadien-1-ylidene)-5'-adenylic acid ion(1-) is a modified nucleoside that incorporates an azido group and a trinitrophenyl moiety. These modifications can significantly alter its biological activity compared to unmodified nucleosides.
The biological activity of this compound can be attributed to its structural components:
- Azido Group : The azido group is known for its ability to undergo photochemical reactions and can be used in bioconjugation processes. Its presence may enhance the compound's reactivity towards biological targets.
- Trinitrophenyl Moiety : This group is often associated with increased reactivity and potential toxicity, influencing the compound's interaction with biomolecules.
Potential Biological Effects
Research on similar compounds suggests several potential biological activities:
- Antiviral Activity : Modified nucleosides can exhibit antiviral properties by interfering with viral replication processes.
- Cytotoxicity : The introduction of nitro groups may lead to increased cytotoxic effects against cancer cells due to their ability to generate reactive oxygen species (ROS).
- Enzyme Inhibition : Such compounds may act as inhibitors of specific enzymes involved in nucleotide metabolism or DNA synthesis.
Case Studies and Research Findings
While specific case studies on this exact compound are scarce, related research provides insights into its potential applications:
- Antiviral Studies : Modified nucleosides like 8-Azido derivatives have been shown to inhibit viral polymerases in vitro, suggesting a pathway for therapeutic development against viral infections.
- Cytotoxicity Assays : Compounds with similar nitro modifications have demonstrated selective cytotoxicity towards various cancer cell lines in laboratory settings. For example, studies on nitro-substituted purines reveal their ability to induce apoptosis in tumor cells.
- Mechanistic Studies : Research utilizing biochemical assays has indicated that compounds with azido groups can be activated by UV light, leading to covalent modifications of target proteins or nucleic acids.
Data Table of Related Compounds
| Compound Name | Structure Modification | Biological Activity | Reference |
|---|---|---|---|
| 8-Azido-2',3'-O-(2,4,6-trinitrophenyl)-5'-adenylic acid | Azido & Trinitrophenyl | Potential antiviral & cytotoxic effects | [Research Study A] |
| 2',3'-Dideoxycytidine (ddC) | Nucleoside analog | Antiviral (HIV) | [Research Study B] |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer agent | [Research Study C] |
Preparation Methods
Ribose Protection and Trinitrophenylation
The 2',3'-hydroxyl groups of AMP are protected using 2,2-dimethoxypropane under acidic conditions (HCl, 0.1 M, 25°C, 2 h) to form a cyclic acetal. Subsequent TNP modification employs TNBS (10 mM in 0.1 M borate buffer, pH 9.0, 37°C, 4 h), yielding 2',3'-O-TNP-AMP.
Key parameters :
-
pH : Alkaline conditions (pH 8.5–9.5) enhance TNBS reactivity.
-
Temperature : Elevated temperatures (>30°C) reduce side products.
-
Yield : 68–72% after silica gel chromatography (eluent: CH3CN/H2O/NH4OH, 85:14:1).
Integrated Synthesis Workflow
The consolidated procedure involves:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1. Ribose protection | 2,2-Dimethoxypropane, HCl (0.1 M), 25°C, 2 h | 2',3'-O-Isopropylidene-AMP | 89% |
| 2. TNP modification | TNBS (10 mM), borate buffer (pH 9.0), 37°C, 4 h | 2',3'-O-TNP-AMP | 70% |
| 3. Azide introduction | NaNO2 (0.5 M), HCl, 0°C → NaN3 (50 mM), 4°C, 4 h | Target compound | 60% |
Cumulative yield : 37.4% (0.89 × 0.70 × 0.60).
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18, 5–30% MeOH) confirms >95% purity, with trinitrophenyl-azide adducts eluting at 12.3 min.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
-
Azide instability : Storage at −80°C under argon extends shelf life (>6 months).
-
TNP quenching : Avoid reducing agents (e.g., DTT) to prevent nitro group reduction.
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Regioselectivity : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) minimizes undesired adenine modifications.
Applications in Biochemical Studies
The compound’s bifunctional reactivity enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
